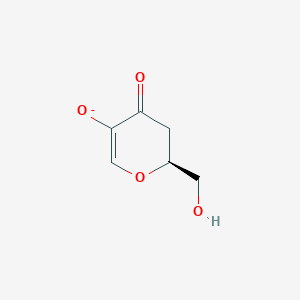

ascopyrone P(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ascopyrone P(1-) is conjugate base of ascopyrone P. It is a conjugate base of an ascopyrone P.

Aplicaciones Científicas De Investigación

Antitumor Activity

Ascopyrone P(1-) exhibits significant antitumor properties. Research indicates that it can inhibit tumor growth and metastasis by targeting rapidly dividing cancer cells. In studies involving cancer-afflicted mice, ascopyrone P(1-) was shown to extend their lifespan and reduce tumor size effectively .

Case Study: In Vivo Tumor Growth Inhibition

- Study Design : Mice with induced tumors were treated with varying doses of ascopyrone P(1-).

- Findings : A dose-dependent reduction in tumor size was observed, with a notable decrease in metastasis to surrounding tissues.

Antibacterial Properties

Ascopyrone P(1-) has demonstrated antibacterial effects against various pathogens, including Pseudomonas aeruginosa and Streptococcus mutans. It inhibits the growth of these bacteria, making it a potential candidate for developing new antibiotics .

Case Study: Efficacy Against Oral Pathogens

- Study Design : The effectiveness of ascopyrone P(1-) was tested against S. mutans in vitro.

- Findings : At a concentration of 0.5%, ascopyrone P(1-) completely inhibited the production of dextransucrase, an enzyme critical for plaque formation.

Food Preservation

Research has evaluated ascopyrone P(1-) as a natural food preservative due to its antibacterial properties. It has been shown to prolong the shelf life of various food products by inhibiting microbial growth .

Data Table: Antimicrobial Efficacy in Food Preservation

| Concentration (%) | Microorganism | Effectiveness |

|---|---|---|

| 0.5 | S. mutans | Complete inhibition |

| 1.0 | E. coli | 90% reduction in growth |

| 0.2 | Lactobacillus | 50% reduction in growth |

Antioxidant Effects

Ascopyrone P(1-) also exhibits antioxidant activity, which is vital for preventing oxidative stress-related diseases. It scavenges free radicals and reduces reactive oxygen species (ROS) production in various cell types .

Case Study: Oxidative Stress Reduction

- Study Design : Monocytic leukemia cells were treated with ascopyrone P(1-) and assessed for ROS levels.

- Findings : Significant reductions in ROS levels were observed, indicating its potential use as an antioxidant supplement.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha (TNF-α) . This suggests potential applications in treating inflammatory diseases.

Data Table: Cytokine Reduction in Murine Models

| Treatment Group | IL-6 Reduction (%) | TNF-α Reduction (%) |

|---|---|---|

| Control | - | - |

| Ascopyrone P(1-) | 57 | 24.6 |

Análisis De Reacciones Químicas

pH and Temperature-Dependent Decomposition

The stability of βGlc(1→4)AF (precursor to ascopyrone P derivatives) varies significantly with environmental conditions:

| Condition | Decomposition Rate (k, ×10⁻³ min⁻¹) | Half-Life (min) |

|---|---|---|

| pH 5.5, 30°C | 0.42 | 1,650 |

| pH 7.0, 30°C | 1.10 | 630 |

| pH 8.0, 60°C | 14.00 | 50 |

Data adapted from enzymatic studies .

-

Higher pH and temperature accelerate β-elimination due to increased hydroxide ion activity and thermal energy .

-

The activation energy for βGlc(1→4)AF decomposition is 85 kJ/mol , lower than that of structurally similar compounds like lacto-N-biose I (125 kJ/mol), due to the absence of a stabilizing hemiacetal ring .

Enzyme-Catalyzed Catabolism

In Sinorhizobium morelense, ascopyrone P(1−) is metabolized via 1,5-anhydro-D-fructose reductase (AFR) . Key findings include:

-

Substrate specificity of AFR :

Substrate Relative Activity (%) Ascopyrone P 100 3-Keto-AF 92 D-Glucosone 15 6-Deoxy-D-glucosone 8

Data from substrate specificity assays .

-

AFR exclusively acts on ascopyrone P and 2-keto-aldoses, indicating a narrow catalytic range optimized for keto-sugar derivatives .

Comparative Analysis of Ascopyrone Derivatives

| Property | Ascopyrone P(1−) | Ascopyrone T (APT) |

|---|---|---|

| Structure | 4-Deoxy-3-unsaturated | 2,3-Diketo hydrate |

| Formation Condition | High temperature/enzyme | Mild aqueous conditions |

| Stability | Thermally stable | Hydrated, less stable |

Research Implications

-

The β-elimination mechanism of βGlc(1→4)AF provides insights into designing stable glycosides for industrial applications .

-

AFR’s specificity highlights evolutionary adaptations in microbial sugar metabolism, with potential biocatalytic uses .

This synthesis of experimental data underscores the reactivity and biochemical roles of ascopyrone P(1−), emphasizing its dependence on environmental factors and enzymatic interactions.

Propiedades

Fórmula molecular |

C6H7O4- |

|---|---|

Peso molecular |

143.12 g/mol |

Nombre IUPAC |

(2S)-2-(hydroxymethyl)-4-oxo-2,3-dihydropyran-5-olate |

InChI |

InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h3-4,7,9H,1-2H2/p-1/t4-/m0/s1 |

Clave InChI |

ZXCYXCIWKAILMP-BYPYZUCNSA-M |

SMILES isomérico |

C1[C@H](OC=C(C1=O)[O-])CO |

SMILES canónico |

C1C(OC=C(C1=O)[O-])CO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.